Stereochemically Defined Binding Mode Confirmed by 1.42 Å Crystal Structure of the (3R)-Enantiomer Bound to SHIP1
The (3R) enantiomer of 3-cyclopropyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole (ligand WOD) is the only stereoisomer with a validated, publicly deposited co-crystal structure bound to human SHIP1. In PDB entry 5RYJ, the fragment occupies a defined pocket at the interface between the phosphatase and C2 domains with 100% model completeness and average occupancy of 0.9, and the ligand model shows real-space correlation coefficient (RSCC) of 0.812 and real-space R-factor of 0.221, indicating a well-resolved binding pose [1]. By contrast, no published structure exists for the (3S) enantiomer, the pyrrolidin-2-yl positional isomer, or any N-substituted pyrrolidine analog bound to the same SHIP1 construct. In the broader 1,2,4-oxadiazole/pyrrolidine antibacterial series, shifting the pyrrolidine attachment from position 3 to position 2 resulted in complete loss of DNA gyrase inhibitory activity at equivalent concentrations, demonstrating the sensitivity of this scaffold to positional isomerism [2].
| Evidence Dimension | Validated target-bound crystal structure availability (SHIP1) and stereochemical identity |
|---|---|
| Target Compound Data | (3R) enantiomer: PDB 5RYJ, resolution 1.42 Å, RSCC 0.812, occupancy 0.9, bound at phosphatase–C2 domain interface |
| Comparator Or Baseline | (3S) enantiomer: No SHIP1 co-crystal structure available. Pyrrolidin-2-yl positional isomer: No SHIP1 co-crystal structure; in antibacterial gyrase assays, pyrrolidin-2-yl substitution led to loss of activity vs. pyrrolidin-3-yl [2]. |
| Quantified Difference | Only the (3R) enantiomer has experimentally validated SHIP1 binding geometry. Positional isomerism (3-yl vs. 2-yl) caused qualitative loss of enzyme inhibition in a related 1,2,4-oxadiazole/pyrrolidine series. |
| Conditions | X-ray diffraction (1.42 Å); Enamine DSI-poised fragment library screened against SHIP1 phosphatase + C2 domains at Diamond Light Source beamline I04-1 [1][3]. |
Why This Matters
For fragment elaboration campaigns targeting SHIP1, only the (3R) enantiomer has a proven binding pose; procurement of the incorrect stereoisomer or positional isomer would invalidate structure-guided design efforts.
- [1] RCSB PDB. 5RYJ Ligand Validation: WOD. RSCC 0.812, RSR 0.221, Occupancy 0.9, Model Completeness 100%. https://www.rcsb.org/ligand-validation/5ryj/ View Source
- [2] Frejat FOA et al. New 1,2,4-oxadiazole/pyrrolidine hybrids as topoisomerase IV and DNA gyrase inhibitors. Arch Pharm. 2022. DOI: 10.1002/ardp.202100516. Pyrrolidin-2-yl variants showed no significant gyrase inhibition. View Source
- [3] Bradshaw WJ et al. Structure. 2024. 91 SHIP1 fragment structures from Enamine DSI-poised library screened at Diamond I04-1 XChem facility. View Source
